Germane, trimethyl(2-phenoxyethoxy)-

Description

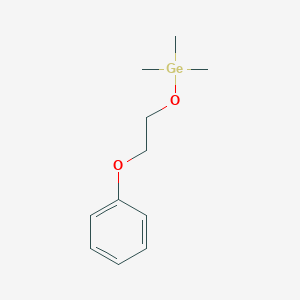

Germane, trimethyl(2-phenoxyethoxy)- is an organogermanium compound characterized by a central germanium atom bonded to three methyl groups and a 2-phenoxyethoxy substituent. Organogermanes like this are explored for applications in catalysis, polymer chemistry, and materials science due to germanium’s intermediate electronegativity and Lewis acid behavior .

Properties

CAS No. |

16654-61-8 |

|---|---|

Molecular Formula |

C11H18GeO2 |

Molecular Weight |

254.9 g/mol |

IUPAC Name |

trimethyl(2-phenoxyethoxy)germane |

InChI |

InChI=1S/C11H18GeO2/c1-12(2,3)14-10-9-13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

InChI Key |

MYNPOAXBEGNDHF-UHFFFAOYSA-N |

SMILES |

C[Ge](C)(C)OCCOC1=CC=CC=C1 |

Canonical SMILES |

C[Ge](C)(C)OCCOC1=CC=CC=C1 |

Synonyms |

(2-Phenoxyethoxy)trimethylgermane |

Origin of Product |

United States |

Comparison with Similar Compounds

Trimethyl Ethynyl Germane

Structural Differences: Replaces the 2-phenoxyethoxy group with an ethynyl (-C≡CH) substituent. Key Properties:

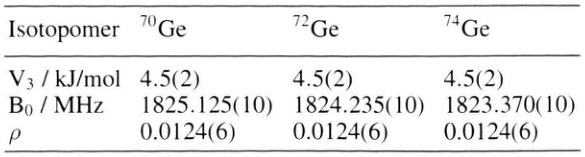

- Torsional Barriers : Trimethyl ethynyl germane exhibits a torsional barrier of 1.2 kcal/mol for internal rotation, as determined by microwave spectroscopy .

- Moment of Inertia: Reported molecular constants suggest a more linear geometry compared to the bulkier phenoxyethoxy-substituted germane . Applications: Ethynyl-substituted germanes are used in semiconductor precursors, where linearity and conjugation properties are advantageous.

Tetraethoxygermane (CAS 14165-55-0)

Structural Differences: Features four ethoxy (-OCH₂CH₃) groups instead of methyl and phenoxyethoxy substituents. Key Properties:

- Reactivity : Ethoxy groups increase susceptibility to hydrolysis, making tetraethoxygermane a precursor for sol-gel processes and germanium oxide coatings .

- Volatility: Smaller substituents enhance volatility compared to the bulky phenoxyethoxy analog. Applications: Widely used in materials science for thin-film deposition and ceramic synthesis .

Tris(trifluoromethyl)germane (CAS 66348-14-9)

Structural Differences: Substitutes methyl and phenoxyethoxy groups with three electron-withdrawing trifluoromethyl (-CF₃) groups. Key Properties:

(3-Methoxyphenyl)trimethylgermane (CAS 31608-56-7)

Structural Differences: Replaces phenoxyethoxy with a methoxyphenyl (-C₆H₄-OCH₃) group. Key Properties:

- Electronic Effects: The methoxy group donates electrons via resonance, contrasting with the mixed electronic effects of phenoxyethoxy (ether oxygen vs. phenyl ring) .

- Solubility: Aromatic substituents improve solubility in non-polar solvents compared to the ethoxy chain in phenoxyethoxy.

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Substituent Effects on Reactivity

Research Findings and Insights

- Catalytic Potential: The phenoxyethoxy group’s bulk may stabilize transition states in Lewis acid catalysis, contrasting with tetraethoxygermane’s rapid hydrolysis .

- Electronic Tuning : Trifluoromethyl groups in tris(trifluoromethyl)germane enhance thermal stability, whereas methoxyphenyl groups in analog compounds improve aromatic solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.